N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14759863
InChI: InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22)
SMILES:
Molecular Formula: C16H12N6O
Molecular Weight: 304.31 g/mol

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC14759863

Molecular Formula: C16H12N6O

Molecular Weight: 304.31 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide -

Specification

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
IUPAC Name N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22)
Standard InChI Key BPURHIXJJJIFFR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

The compound integrates three distinct heterocyclic systems:

  • Indazole: A bicyclic structure with a six-membered benzene ring fused to a five-membered pyrazole ring. The 3-carboxamide substituent enhances hydrogen-bonding potential.

  • Triazole: A five-membered ring containing three nitrogen atoms, known for metabolic stability and metal-coordinating properties.

  • Phenyl linker: A benzene bridge connecting the triazole and indazole moieties, enabling spatial flexibility for target engagement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂N₆O
Molecular Weight304.31 g/mol
IUPAC NameN-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide
Standard InChIInChI=1S/C16H12N6O/c23-16...

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying structural integrity:

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), amide NH (δ ~10.2 ppm), and triazole CH (δ ~8.1 ppm).

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carboxamide functionality.
    Mass spectrometry typically shows a molecular ion peak at m/z 304.31, with fragmentation patterns reflecting cleavage at the amide bond.

Synthetic Methodologies

Friedel-Crafts Acylation and Cyclization

Patent US20110172428A1 outlines a multistep synthesis for analogous indazole-3-carboxamides :

  • Phenylhydrazine Condensation: React phenylhydrazine with benzaldehyde derivatives to form hydrazones.

  • Oxalyl Chloride Treatment: Introduce oxalyl chloride to generate intermediate acyl chlorides.

  • AlCl₃-Mediated Cyclization: Friedel-Crafts acylation forms the indazole core .

  • Acidic Hydrolysis: Final hydrolysis yields the carboxylic acid precursor, which is coupled with amines to form carboxamides .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Benzaldehyde, EtOH, reflux85%
2Oxalyl chloride, DCM, 0°C78%
3AlCl₃, DCM, reflux65%
45% HCl, 90°C76%

Carboxamide Coupling

The target compound’s carboxamide group is installed via HBTU-mediated coupling:

  • Activate indazole-3-carboxylic acid with HBTU and diisopropylethylamine in DMF.

  • Add 3-(1H-1,2,4-triazol-3-yl)aniline to form the amide bond .

  • Purify via solvent removal and recrystallization .

Computational and Docking Studies

Density Functional Theory (DFT) Analysis

Recent DFT studies on analogous indazole derivatives (e.g., 8a–8z) reveal:

  • HOMO-LUMO Gaps: Compounds with electron-withdrawing groups exhibit larger gaps (e.g., 8a: 4.32 eV), correlating with kinetic stability .

  • Electrostatic Potential Maps: Negative potential localized at triazole nitrogens suggests nucleophilic attack sites .

Molecular Docking with Renal Cancer Targets

Docking simulations using renal cancer protein 6FEW (PDB ID) show:

  • Binding Affinity: Triazole nitrogen forms hydrogen bonds with Arg121 (ΔG = -8.4 kcal/mol) .

  • Hydrophobic Interactions: Indazole and phenyl moieties occupy hydrophobic pockets lined by Leu88 and Val92 .

Challenges and Future Directions

Synthetic Scalability

Current methods require toxic solvents (DMF, DCM) and costly coupling agents (HBTU). Future work should explore:

  • Green Chemistry: Ionic liquid-mediated reactions or mechanochemical synthesis.

  • Flow Chemistry: Continuous processing to improve yield and purity .

Pharmacokinetic Optimization

The compound’s high cLogP (~3.2) suggests poor solubility. Structural modifications could include:

  • PEGylation: Introduce polyethylene glycol chains to enhance aqueous solubility.

  • Prodrug Strategies: Mask the carboxamide as an ester for improved bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator